![molecular formula C12H14N4O B1472369 {1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1518900-63-4](/img/structure/B1472369.png)
{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Overview
Description
The compound “{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Scientific Research Applications
Synthesis and Characterization
The synthesis of related triazolylmethanamine compounds involves 1,3-dipolar cycloaddition reactions, showcasing their complex chemical synthesis routes. For example, compounds with similar frameworks have been synthesized through reactions involving azidomethyl derivatives and dibenzylprop-2-yn-1-amine, highlighting the versatility and reactivity of the triazolylmethanamine scaffold. These methods often employ NMR spectroscopy, elemental analysis, and MS data for structural characterization, indicating a sophisticated understanding of their chemical properties (Aouine, El Hallaoui, & Alami, 2014).
Potential Applications and Activities
Research on compounds with similar structures has demonstrated a range of potential applications, particularly in the field of medicinal chemistry. These include antimicrobial activities, where novel synthesis approaches towards benzofuran- and indol-2-yl-methanamines have been explored, highlighting the compounds' ability to serve as precursors for further pharmaceutical developments (Schlosser et al., 2015).
Moreover, the development of chiral azole derivatives as antifungal and antiaromatase agents signifies the biological significance of these compounds. The synthesis of enantiomerically pure derivatives underscores the importance of stereochemistry in enhancing the biological activity of such molecules (Messina et al., 2000).
Catalytic Activities and Material Science Applications
Further research has expanded into materials science, where unsymmetrical PEG-substituted tris(triazolyl)amines have been investigated as bi-functional surfactants for copper-catalyzed aerobic oxidation of alcohols in water. This demonstrates the potential of triazolylmethanamine derivatives in catalysis and as components in green chemistry applications (Nakarajouyphon et al., 2022).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as benzofuran and indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects .
Biochemical Pathways
For example, indole derivatives have been found to possess various biological activities, affecting a wide range of biochemical pathways .
properties
IUPAC Name |
[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)triazol-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-6-11-8-16(15-14-11)7-9-1-2-12-10(5-9)3-4-17-12/h1-2,5,8H,3-4,6-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYFMAFZQKREIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3C=C(N=N3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.